molecular formula C17H19NO3 B12065986 (2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid

(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid

Cat. No.: B12065986
M. Wt: 285.34 g/mol
InChI Key: MPTRBGRTRXJAOD-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is structurally related to tyrosine, with modifications that include a benzyloxy group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Introduction of the benzyloxy group: The protected amino acid is then subjected to a benzylation reaction to introduce the benzyloxy group at the para position of the aromatic ring.

    Introduction of the methyl group: The methyl group is introduced via a Friedel-Crafts alkylation reaction.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The aromatic ring can be reduced under suitable conditions to form a cyclohexyl derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Cyclohexyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes that recognize tyrosine derivatives. The benzyloxy and methyl groups may enhance binding affinity and selectivity for certain targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: The parent compound, lacking the benzyloxy and methyl groups.

    L-DOPA: A precursor to dopamine, structurally similar but with a hydroxyl group instead of a benzyloxy group.

    Phenylalanine: Another aromatic amino acid, lacking the benzyloxy and methyl groups.

Uniqueness

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is unique due to the presence of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its utility in research and potential therapeutic applications compared to its simpler analogs.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)

InChI Key

MPTRBGRTRXJAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2

Origin of Product

United States

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